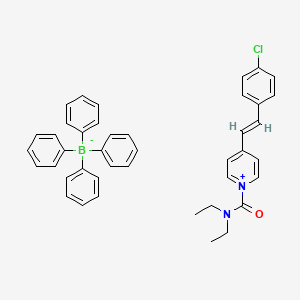
4-(4-Chlorostyryl)-1-(diethylcarbamoyl)pyridin-1-ium tetraphenylborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorostyryl)-1-(diethylcarbamoyl)pyridin-1-ium tetraphenylborate is a complex organic compound that features a pyridinium core with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorostyryl)-1-(diethylcarbamoyl)pyridin-1-ium tetraphenylborate typically involves multiple steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through a reaction between pyridine and an appropriate alkylating agent.
Introduction of the Chlorostyryl Group: The chlorostyryl group can be introduced via a Heck reaction, where a styrene derivative reacts with a chlorinated aromatic compound in the presence of a palladium catalyst.
Addition of the Diethylcarbamoyl Group: The diethylcarbamoyl group can be added through a nucleophilic substitution reaction.
Formation of the Tetraphenylborate Salt: The final step involves the formation of the tetraphenylborate salt by reacting the pyridinium compound with sodium tetraphenylborate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorostyryl)-1-(diethylcarbamoyl)pyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biological probe or in drug development.
Medicine: It could be investigated for its therapeutic properties.
Industry: The compound may find use in the development of new materials or as a catalyst.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorostyryl)-1-(diethylcarbamoyl)pyridin-1-ium tetraphenylborate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved would be specific to the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorostyryl)pyridine: A simpler analog without the diethylcarbamoyl and tetraphenylborate groups.
1-(Diethylcarbamoyl)pyridinium: Lacks the chlorostyryl and tetraphenylborate groups.
Tetraphenylborate Salts: Various salts with different cations.
Uniqueness
4-(4-Chlorostyryl)-1-(diethylcarbamoyl)pyridin-1-ium tetraphenylborate is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C42H40BClN2O |
|---|---|
Peso molecular |
635.0 g/mol |
Nombre IUPAC |
4-[(E)-2-(4-chlorophenyl)ethenyl]-N,N-diethylpyridin-1-ium-1-carboxamide;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C18H20ClN2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-20(4-2)18(22)21-13-11-16(12-14-21)6-5-15-7-9-17(19)10-8-15/h1-20H;5-14H,3-4H2,1-2H3/q-1;+1/b;6-5+ |
Clave InChI |
FSRXZCVVSMWQAT-MXDQRGINSA-N |
SMILES isomérico |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CC)C(=O)[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl |
SMILES canónico |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CC)C(=O)[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


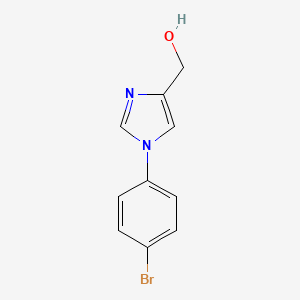
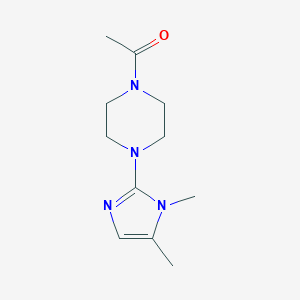

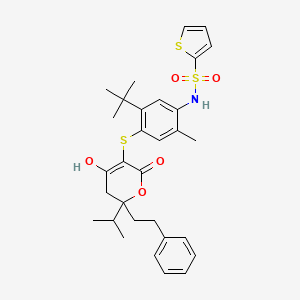
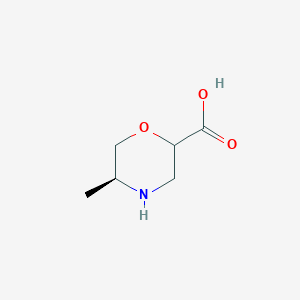


![2,6-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11772912.png)

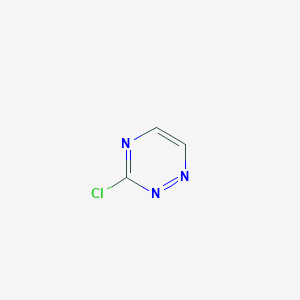


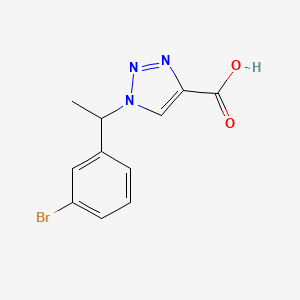
![N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B11772944.png)
